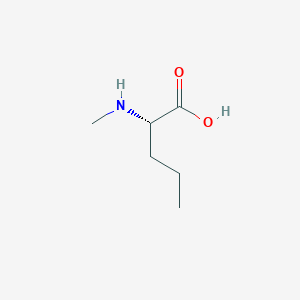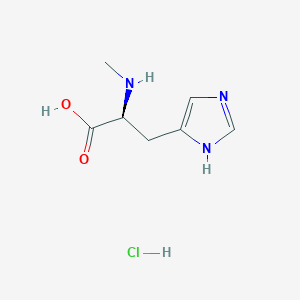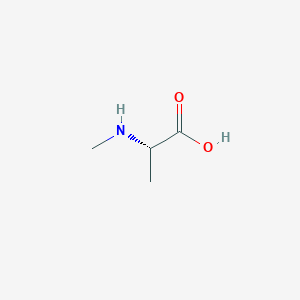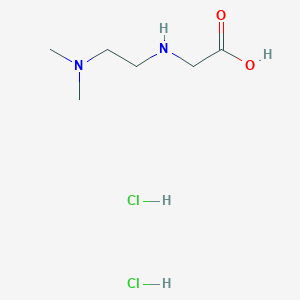
L-thyronine
描述
左旋甲状腺素,也称为3,5,3’,5’-四碘-L-甲状腺素,是甲状腺激素甲状腺素的合成形式。它是甲状腺分泌的重要激素,在调节新陈代谢、生长和发育中发挥着重要作用。 左旋甲状腺素常用于治疗甲状腺激素缺乏症和某些类型的甲状腺肿瘤 .
准备方法
合成路线和反应条件: 左旋甲状腺素可以通过多种化学路线合成。一种常见的方法是碘化甲状腺球蛋白上的酪氨酸残基,甲状腺球蛋白是甲状腺中产生的一种大型糖蛋白。碘化过程由甲状腺过氧化物酶催化,该酶促进碘原子掺入酪氨酸残基中,形成单碘酪氨酸和二碘酪氨酸。 然后这些中间体偶联形成左旋甲状腺素 .
工业生产方法: 在工业环境中,左旋甲状腺素通过一系列化学反应制备,包括碘化酪氨酸衍生物。该过程通常涉及在受控条件下使用碘和碘化物盐,以确保碘原子精确掺入酪氨酸结构中。 最终产品通过结晶和其他分离技术纯化,以获得高纯度的左旋甲状腺素 .
化学反应分析
反应类型: 左旋甲状腺素会经历多种化学反应,包括:
氧化: 左旋甲状腺素可以氧化形成脱氢甲状腺素。
还原: 它可以还原形成二碘甲状腺素。
常见试剂和条件:
氧化: 过氧化氢或其他氧化剂在酸性条件下。
还原: 还原剂如硼氢化钠或氢化锂铝。
取代: 卤化剂如碘或溴在催化剂的存在下.
主要产物:
氧化: 脱氢甲状腺素。
还原: 二碘甲状腺素。
取代: 各种碘化衍生物.
科学研究应用
左旋甲状腺素具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究碘化和脱碘反应。
生物学: 研究它在调节代谢过程和基因表达中的作用。
医学: 用于治疗甲状腺功能减退症和某些甲状腺癌。它也用于研究以了解甲状腺激素代谢及其对不同组织的影响。
作用机制
左旋甲状腺素通过与靶细胞核中的甲状腺激素受体结合发挥作用。这种结合激活了参与代谢、生长和发育的特定基因的转录。激素-受体复合物与 DNA 上的甲状腺激素反应元件相互作用,导致基因表达的调节。 左旋甲状腺素还通过影响线粒体功能来影响细胞呼吸和能量代谢 .
类似化合物:
3,5,3’-三碘-L-甲状腺素 (T3): 甲状腺激素的活性形式,其效力高于左旋甲状腺素。
反向 T3 (rT3): 甲状腺激素的无活性形式,它与 T3 竞争受体结合。
二碘甲状腺素 (T2): 左旋甲状腺素的代谢产物,具有不同的生物活性
左旋甲状腺素的独特性: 左旋甲状腺素的独特性在于它作为前激素的作用,它在周围组织中转化为更活跃的形式 3,5,3’-三碘-L-甲状腺素 (T3)。 这种转化允许对不同组织中甲状腺激素活性的精确调节,使左旋甲状腺素成为甲状腺激素替代疗法的必要组成部分 .
相似化合物的比较
3,5,3’-triiodo-L-thyronine (T3): The active form of thyroid hormone with higher potency than L-Thyronine.
Reverse T3 (rT3): An inactive form of thyroid hormone that competes with T3 for receptor binding.
Diiodothyronine (T2): A metabolite of this compound with distinct biological activities
Uniqueness of this compound: this compound is unique due to its role as a prohormone that is converted to the more active form, 3,5,3’-triiodo-L-thyronine (T3), in peripheral tissues. This conversion allows for precise regulation of thyroid hormone activity in different tissues, making this compound an essential component of thyroid hormone replacement therapies .
属性
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCIOUWDFWQUBT-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318222 | |
| Record name | L-Thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Thyronine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1596-67-4 | |
| Record name | L-Thyronine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1596-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thyronine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(4-hydroxyphenyl)-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THYRONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4QN8G00CV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Thyronine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
255 °C | |
| Record name | L-Thyronine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















